N-(3,4-difluorophenyl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
N-(3,4-difluorophenyl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 3,4-difluorophenyl group and a 4-fluorophenyl carbamoyl methyl substituent. The piperidine core is a common scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c21-14-1-3-15(4-2-14)24-19(27)12-26-9-7-13(8-10-26)20(28)25-16-5-6-17(22)18(23)11-16/h1-6,11,13H,7-10,12H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICIBBWEAWSJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of piperidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorine Substitution: Fluorinated aromatic rings (e.g., 3,4-difluorophenyl in the target compound and 's analog) correlate with enhanced receptor binding, as seen in opioid activity . Non-fluorinated analogs, such as N-(4-Methylphenyl)piperidine-4-carboxamide, exhibit reduced potency .
- Halogen Effects : Bromine (e.g., in ’s compound) is associated with anticancer activity, while nitro groups () favor antimicrobial effects.
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for drug-like properties:
Key Observations :
- Methoxy groups () may improve solubility but reduce lipophilicity.
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